molecular formula C12H16FNO2 B6632539 N-ethyl-2-fluoro-4-hydroxy-N-propylbenzamide

N-ethyl-2-fluoro-4-hydroxy-N-propylbenzamide

Cat. No. B6632539
M. Wt: 225.26 g/mol
InChI Key: ZWIPMNXWNULWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-fluoro-4-hydroxy-N-propylbenzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications.

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-4-hydroxy-N-propylbenzamide involves the inhibition of the TRPV1 receptor. This receptor is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. The inhibition of this receptor by N-ethyl-2-fluoro-4-hydroxy-N-propylbenzamide results in the reduction of pain and temperature sensation.
Biochemical and Physiological Effects:
N-ethyl-2-fluoro-4-hydroxy-N-propylbenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, in response to painful stimuli. Additionally, it has been shown to reduce the activity of nociceptive neurons in the spinal cord, resulting in the reduction of pain perception.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-ethyl-2-fluoro-4-hydroxy-N-propylbenzamide in lab experiments is its potency and selectivity for the TRPV1 receptor. This allows researchers to study the role of this receptor in various physiological processes accurately. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have adverse effects on the liver and kidneys, and its long-term use may result in the development of liver and kidney damage.

Future Directions

For the study of this compound include the development of new analogs with improved selectivity and reduced toxicity and the exploration of its therapeutic potential in the treatment of chronic pain and other inflammatory conditions.

Synthesis Methods

The synthesis of N-ethyl-2-fluoro-4-hydroxy-N-propylbenzamide involves the reaction of 2-fluoro-4-hydroxybenzoic acid with propylamine and ethyl chloroformate in the presence of a base. This reaction results in the formation of N-ethyl-2-fluoro-4-hydroxy-N-propylbenzamide as a white solid with a yield of around 60-70%.

Scientific Research Applications

N-ethyl-2-fluoro-4-hydroxy-N-propylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in the field of neuroscience. It has been found to act as a potent and selective antagonist for the transient receptor potential vanilloid type 1 (TRPV1) receptor. This receptor is involved in the perception of pain and temperature, and its inhibition has been shown to have therapeutic potential in the treatment of chronic pain.

properties

IUPAC Name

N-ethyl-2-fluoro-4-hydroxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-3-7-14(4-2)12(16)10-6-5-9(15)8-11(10)13/h5-6,8,15H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIPMNXWNULWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(=O)C1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-fluoro-4-hydroxy-N-propylbenzamide

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